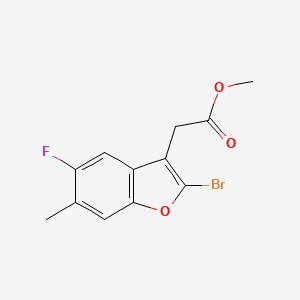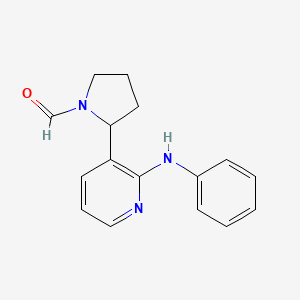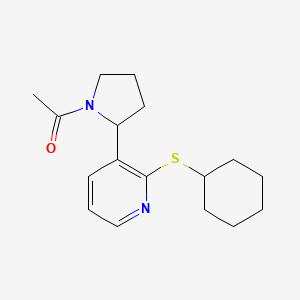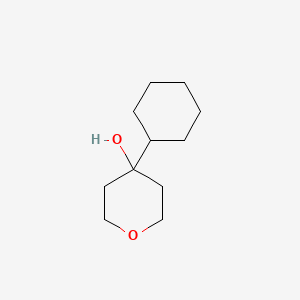
4-Cyclohexyltetrahydro-2H-pyran-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C11H20O2 It is a derivative of tetrahydropyran, featuring a cyclohexyl group attached to the tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyltetrahydro-2H-pyran-4-OL typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst. Common catalysts used for this reaction include platinum or palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to ensure complete hydrogenation of the dihydropyran ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of high-throughput screening techniques can optimize catalyst selection and reaction parameters for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of cyclohexyl-tetrahydropyranone.
Reduction: Formation of cyclohexyl-tetrahydropyranol derivatives.
Substitution: Formation of cyclohexyl-tetrahydropyran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Cyclohexyltetrahydro-2H-pyran-4-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog without the cyclohexyl group.
4-Hydroxy-tetrahydropyran: Similar structure but lacks the cyclohexyl group.
Cyclohexanol: Contains a cyclohexyl group but lacks the tetrahydropyran ring.
Uniqueness
4-Cyclohexyltetrahydro-2H-pyran-4-OL is unique due to the combination of the cyclohexyl group and the tetrahydropyran ring. This dual structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
4-cyclohexyloxan-4-ol |
InChI |
InChI=1S/C11H20O2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h10,12H,1-9H2 |
Clave InChI |
QIJBJXYARILRLU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2(CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11803133.png)
![4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11803139.png)
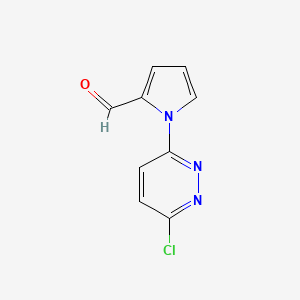
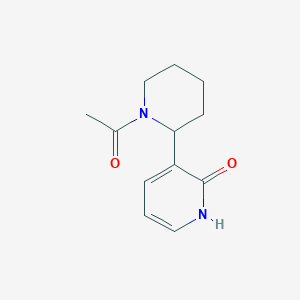
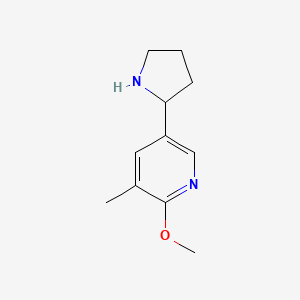
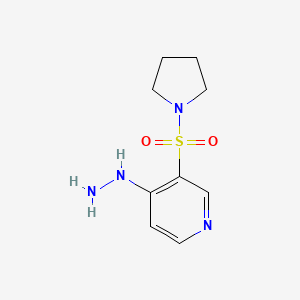
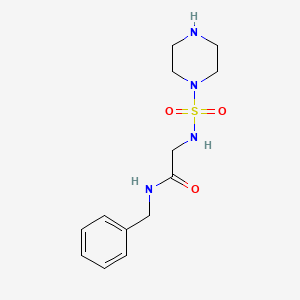
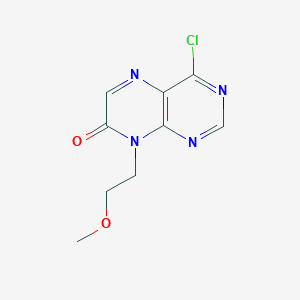
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)
